What are the properties of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone?
What are the properties of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone?
An In-Depth Technical Guide to 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone, a substituted acetophenone derivative of significant interest in synthetic and medicinal chemistry. As a functionalized aromatic scaffold, it presents a valuable starting point for the development of novel molecular entities. This document details its chemical and physical properties, outlines a robust synthetic methodology grounded in established organic chemistry principles, and explores its analytical characterization. Furthermore, we delve into the potential applications of this molecule within drug discovery, drawing parallels with structurally related compounds exhibiting notable biological activity. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this versatile chemical intermediate.
Chemical Identity and Physicochemical Properties
1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone, also known as 2'-Amino-3'-bromo-4'-methoxyacetophenone, is a poly-substituted aromatic ketone. The strategic placement of its functional groups—an amine, a bromine atom, a methoxy group, and an acetyl group—on the benzene ring makes it a highly versatile building block in organic synthesis.
The core structure of the molecule is presented below.
Caption: Chemical structure of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone | N/A |
| Synonyms | 2'-Amino-3'-bromo-4'-methoxyacetophenone | [1] |
| CAS Number | 923289-30-9 | [1][] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred |
Synthesis and Mechanistic Insights
While specific literature detailing the synthesis of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is not widely published, a logical and efficient synthetic route can be proposed based on established methodologies for analogous compounds. A common strategy involves the bromination of a suitable precursor, such as 1-(2-amino-4-methoxyphenyl)ethanone.
The rationale for this approach is the activating and ortho-, para-directing nature of both the amino (-NH₂) and methoxy (-OCH₃) groups. The amino group is a powerful activating group, strongly directing electrophiles to its ortho and para positions. In this case, the position ortho to the amine (C3) is available for substitution.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol is a representative method based on the synthesis of similar compounds, such as 4-amino-3-bromoacetophenone[3].
1. Reaction Setup:
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To a solution of 1-(2-amino-4-methoxyphenyl)ethanone (1 equivalent) in a suitable aprotic solvent like acetonitrile or toluene, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.
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Causality: NBS is chosen as the brominating agent for its ability to provide a low concentration of electrophilic bromine, which allows for controlled, selective monobromination and minimizes over-bromination side reactions. An aprotic solvent is used to prevent reactions with the solvent itself.
2. Monitoring the Reaction:
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Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Trustworthiness: TLC provides a rapid and reliable method to visually confirm the conversion of the starting material to a new, typically more polar, product, ensuring the reaction has gone to completion before proceeding to the workup.
3. Workup and Isolation:
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Once the reaction is complete, the mixture is washed with water to remove any succinimide byproduct and unreacted NBS.
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The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.
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Causality: This aqueous workup is a standard and effective procedure for removing water-soluble impurities. Drying the organic layer is critical to prevent water from interfering with the final crystallization or purification steps.
4. Purification:
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The crude product is then purified, typically by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.
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Trustworthiness: Purification is essential to isolate the target compound from any minor side products or residual starting materials. The success of the purification is validated by obtaining a sharp melting point and clean analytical spectra (NMR, MS).
Spectroscopic and Analytical Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Value / Observation | Rationale |
| ¹H NMR | -COCH₃ (s) | ~2.5 ppm | Singlet for the acetyl methyl protons. |
| -OCH₃ (s) | ~3.9 ppm | Singlet for the methoxy protons. | |
| -NH₂ (br s) | ~4.5 - 5.5 ppm | Broad singlet for the amine protons, exchangeable with D₂O. | |
| Ar-H (d) | ~6.8 ppm | Aromatic proton at C5, ortho to the methoxy group. | |
| Ar-H (d) | ~7.6 ppm | Aromatic proton at C6, ortho to the acetyl group. | |
| ¹³C NMR | -COCH₃ | ~26 ppm | Carbon of the acetyl methyl group. |
| -OCH₃ | ~56 ppm | Carbon of the methoxy group. | |
| Aromatic C | 110 - 160 ppm | Multiple signals corresponding to the benzene ring carbons. | |
| C=O | ~198 ppm | Carbonyl carbon of the ketone. | |
| IR (cm⁻¹) | N-H Stretch | 3300 - 3500 | Characteristic stretching vibrations for the primary amine. |
| C-H Stretch | 2850 - 3000 | Aliphatic and aromatic C-H bonds. | |
| C=O Stretch | ~1670 | Strong absorption for the aryl ketone carbonyl group. | |
| C-O Stretch | 1200 - 1300 | Ether linkage stretch. | |
| Mass Spec | [M]⁺, [M+2]⁺ | m/z 243, 245 | Molecular ion peaks showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). |
| Fragment | m/z 228, 230 | Loss of a methyl group (-15). | |
| Fragment | m/z 200, 202 | Loss of an acetyl group (-43). |
Applications in Research and Drug Development
Substituted acetophenones are prevalent scaffolds in medicinal chemistry, serving as precursors to a wide array of biologically active molecules, including chalcones, flavonoids, and various heterocyclic systems. While the specific biological profile of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is not yet defined, its structural motifs suggest significant potential.
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Anticancer and Antioxidant Research: Structurally related derivatives of methoxyphenyl ethanone have demonstrated promising antioxidant and anticancer activities. For instance, certain triazole derivatives synthesized from similar precursors have shown potent radical scavenging ability and cytotoxicity against glioblastoma cell lines[4]. The title compound provides a key intermediate to explore novel derivatives with potentially similar or enhanced properties.
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Enzyme Inhibition: The α-bromo-ketone moiety is a known reactive group that can act as a covalent inhibitor of certain enzymes, particularly phosphatases and proteases[5]. This makes the compound and its derivatives interesting candidates for screening against various enzymatic targets.
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Synthetic Intermediate: The presence of multiple, distinct functional groups allows for sequential and site-selective modifications. The amine can be acylated or used in condensation reactions, the ketone can undergo reactions at the carbonyl or the alpha-carbon, and the bromine atom can be replaced via cross-coupling reactions (e.g., Suzuki, Heck), providing access to a vast chemical space for drug discovery programs.
Caption: Potential pathways for drug discovery using the target scaffold.
Safety and Handling
Safety information for this specific compound is not available. However, based on data for structurally similar compounds like 1-(2-Amino-4-bromophenyl)ethanone and 1-(3-bromo-4-methoxyphenyl)ethanone, the following hazards should be assumed[6][7]:
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GHS Hazard Statements:
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Harmful if swallowed.
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Harmful in contact with skin.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Precautionary Measures:
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Handle only in a well-ventilated area, preferably a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.
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This information should be used as a guideline, and a full risk assessment should be completed before handling this chemical.
References
- 2a biotech. 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone.
- BOC Sciences. CAS 923289-30-9 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone.
- The Royal Society of Chemistry.
- MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
- Guidechem. What are the properties, synthesis, and applications of 2-Bromo-4'-methoxyacetophenone?.
- PubChem. 1-(2-Amino-4-bromophenyl)ethanone.
- ChemicalBook. 2-Bromo-4'-methoxyacetophenone.
- PubChem. 1-(3-Bromo-4-methoxyphenyl)ethanone.
- PrepChem.com. Synthesis of 4-amino-3-bromoacetophenone.
Sources
- 1. 2abiotech.net [2abiotech.net]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Bromo-4'-methoxyacetophenone | 2632-13-5 [chemicalbook.com]
- 6. 1-(2-Amino-4-bromophenyl)ethanone | C8H8BrNO | CID 14503614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(3-Bromo-4-methoxyphenyl)ethanone | C9H9BrO2 | CID 611661 - PubChem [pubchem.ncbi.nlm.nih.gov]
